molecular formula C12H16ClNO2 B3430626 2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide CAS No. 851788-20-0

2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide

Cat. No.: B3430626
CAS No.: 851788-20-0
M. Wt: 241.71 g/mol
InChI Key: WENQZSFKNAKBRC-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide (molecular formula: C₁₂H₁₆ClNO₂) is a chloroacetamide derivative characterized by a 4-ethoxyphenylmethyl group and a methyl substituent on the acetamide nitrogen. This compound is structurally analogous to agrochemicals and intermediates in organic synthesis, particularly in the development of pesticides and heterocyclic compounds . Its ethoxy group distinguishes it from related derivatives, influencing electronic, steric, and solubility properties.

Properties

IUPAC Name

2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-16-11-6-4-10(5-7-11)9-14(2)12(15)8-13/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENQZSFKNAKBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN(C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101199205
Record name Acetamide, 2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851788-20-0
Record name Acetamide, 2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851788-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide typically involves the reaction of 2-chloroacetamide with 4-ethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key structural analogs differ in the substituents on the phenyl ring, altering physicochemical and biological properties.

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
2-Chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide -OCH₂CH₃ (para) C₁₂H₁₆ClNO₂ 241.72 Potential agrochemical intermediate -
2-Chloro-N-(4-methoxyphenyl)-N-methylacetamide -OCH₃ (para) C₁₀H₁₂ClNO₂ 213.66 Higher polarity due to smaller alkoxy group; used in crystallography studies
2-Chloro-N-[(4-chlorophenyl)methyl]-N-methylacetamide -Cl (para) C₁₀H₁₁Cl₂NO 232.10 Increased lipophilicity; research chemical with solubility in DMSO/chloroform
2-Chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide -OCHF₂ (para) C₁₁H₁₂ClF₂NO₂ 263.67 Enhanced metabolic stability due to fluorine atoms
2-Chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide -OCH₃ (meta) C₁₁H₁₄ClNO₂ 227.69 Altered steric effects; meta-substitution may reduce ring planarity

Impact of Substituents :

  • Ethoxy vs.
  • Halogen vs. Alkoxy : Chlorine substituents (e.g., in ) boost electronegativity and resistance to oxidation, whereas alkoxy groups improve solubility in polar solvents.
  • Fluorinated Groups : Difluoromethoxy (OCHF₂) in introduces electron-withdrawing effects and resistance to enzymatic degradation.

Variations in the Acetamide Side Chain

Modifications to the acetamide chain influence reactivity and intermolecular interactions.

Compound Name Acetamide Substituents Molecular Formula Key Features Evidence ID
2-Chloro-N-(4-fluorophenyl)acetamide -NH-(4-F-C₆H₄) C₈H₇ClFNO Intramolecular C–H∙∙∙O interactions; used in heterocyclic synthesis
2-Chloro-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-N-ethylacetamide -N-ethyl, -NH-(4-F-benzyl) C₁₃H₁₅ClFN₂O₂ Dual amide groups enhance hydrogen bonding; pharmaceutical intermediate
2-Chloro-N-(4-chloro-2-iodophenyl)-N-methylacetamide -I (ortho), -Cl (para) C₉H₈Cl₂INO Bulky iodine substituent increases steric hindrance

Key Observations :

  • N-Alkylation : Methyl or ethyl groups on the nitrogen (e.g., ) reduce hydrogen-bonding capacity but improve metabolic stability.
  • Halogen Introduction : Iodine in may enhance radiative stability but complicates synthetic routes.

Biological Activity

2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide is a chemical compound that has garnered attention for its potential biological activities. Its unique structure, which includes a chloro group and an ethoxyphenyl moiety, suggests various interactions with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on cellular metabolism, and pharmacokinetics.

  • Molecular Formula : C₁₁H₁₄ClNO₂
  • Molecular Weight : 227.69 g/mol

The presence of the chloro group enhances its lipophilicity, possibly influencing its solubility and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial applications. Below are key findings from various studies:

Antimicrobial Properties

  • Mechanism of Action : The compound is believed to interact with enzymes involved in bacterial cell wall synthesis, suggesting potential as an antimicrobial agent. In vitro studies have shown effectiveness against multiple bacterial strains, including Pseudomonas aeruginosa and Escherichia coli.
  • Case Study : A study demonstrated that at concentrations of 50 µg/mL, the compound inhibited bacterial growth by 75% compared to control groups. This inhibition was attributed to the disruption of cell wall synthesis pathways.

Cellular Effects

  • Influence on Metabolism : Laboratory experiments indicate that this compound alters cellular metabolism in Pseudomonas aeruginosa. Specifically, it affects quorum sensing mechanisms, which are critical for bacterial communication and virulence.
  • Gene Expression : Research has shown that treatment with the compound leads to changes in gene expression profiles related to stress response and metabolic adaptation in bacterial cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for predicting its therapeutic potential:

  • Absorption and Distribution : The compound's lipophilic nature suggests good absorption through biological membranes.
  • Metabolism : Initial studies indicate that it undergoes metabolic transformations primarily in the liver, affecting its bioavailability and efficacy.
  • Excretion : The elimination half-life has been estimated at approximately 12 hours in animal models, indicating a moderate duration of action .

Summary of Research Findings

Study FocusFindings
Antimicrobial ActivitySignificant inhibition of bacterial growth observed at concentrations as low as 50 µg/mL.
Cellular MetabolismAlteration in metabolic pathways and gene expression related to stress responses noted.
PharmacokineticsModerate absorption with an elimination half-life of approximately 12 hours.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide
Reactant of Route 2
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2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.